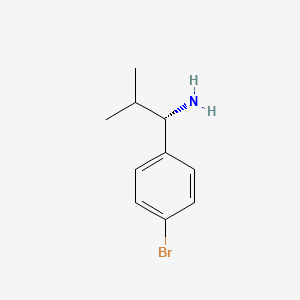

(1S)-1-(4-Bromophenyl)-2-methylpropylamine

Description

Global Significance of Chiral Amines in Advanced Organic Synthesis

Chiral amines are integral structural components in a vast array of natural products, pharmaceuticals, and other biologically active molecules. acs.orgnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their profound importance in medicinal chemistry. nih.govyork.ac.uk Beyond their presence in final products, chiral amines also serve as indispensable tools in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, or foundational building blocks for the construction of more complex molecular structures. nih.gov The demand for efficient and environmentally benign methods for synthesizing chiral amines has driven significant advancements in catalytic asymmetric hydrogenation and other enantioselective transformations. acs.orgnih.gov

The versatility of chiral amines is evident in their application across various sectors:

| Sector | Application of Chiral Amines |

| Pharmaceuticals | Core components of numerous drugs, including antibacterial and cardiovascular agents. acs.org |

| Agrochemicals | Active ingredients in pesticides and herbicides. nih.gov |

| Fine Chemicals | Intermediates and building blocks for specialty chemical production. nih.govresearchgate.net |

| Functional Materials | Components in the synthesis of advanced materials with specific properties. researchgate.net |

Stereochemical Considerations and the Role of Enantiopure Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in biological systems. openaccessgovernment.org The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit markedly different pharmacological, toxicological, and metabolic profiles within the chiral environment of a biological system. nih.govmdpi.com

The human body, being composed of chiral entities such as L-amino acids and D-sugars, interacts differently with each enantiomer of a chiral drug. wikipedia.org One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause adverse effects. researchgate.net A tragic historical example is the drug thalidomide, where one enantiomer had the desired sedative effects, while the other was teratogenic. openaccessgovernment.org

This necessity for stereochemical purity has led to a significant shift in the pharmaceutical industry towards the development of enantiopure drugs, which are medications containing a single enantiomer. mdpi.comwikipedia.org The use of single-enantiomer drugs can lead to:

Improved Therapeutic Index: By eliminating the inactive or harmful enantiomer, the therapeutic window of the drug can be widened. mdpi.com

Simpler Pharmacological Profiles: The pharmacological action is more specific and predictable. mdpi.com

Reduced Drug Interactions: The potential for interactions with other drugs may be lessened. mdpi.com

The development of enantiopure compounds relies heavily on stereoselective synthesis, which aims to produce a single enantiomer with high selectivity. hilarispublisher.com

Positioning of (1S)-1-(4-Bromophenyl)-2-methylpropylamine within Contemporary Chiral Building Block Research

This compound belongs to the class of chiral primary amines, which are highly valued as versatile synthetic intermediates. researchgate.net Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds. The strategic use of such building blocks is a cornerstone of modern drug discovery and development, enabling the efficient construction of molecules with defined stereochemistry. enamine.netnih.gov

The structure of this compound incorporates several key features that make it a valuable building block:

A Chiral Center: The stereogenic carbon atom bonded to the amine group provides the essential chirality.

A Primary Amine Group: This functional group is readily modifiable, allowing for the introduction of various substituents and the formation of different types of chemical bonds.

A Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki coupling, enabling the construction of more complex bi-aryl structures. researchgate.net

An Isopropyl Group: This alkyl group contributes to the steric bulk and lipophilicity of the molecule, which can influence its interactions with biological targets.

The demand for novel chiral building blocks is driven by the need to synthesize structurally diverse and complex molecules for high-throughput screening and lead optimization in drug discovery. enamine.net Compounds like this compound, with their combination of chirality and multiple points for chemical modification, are well-positioned to contribute to the synthesis of new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYPVVIXRRAUTP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 4 Bromophenyl 2 Methylpropylamine

Strategic Retrosynthetic Analysis for the Target Chiral Amine Framework

A strategic retrosynthetic analysis of (1S)-1-(4-Bromophenyl)-2-methylpropylamine reveals several viable pathways for its construction. The primary disconnection breaks the carbon-nitrogen bond, identifying the corresponding ketone, 1-(4-bromophenyl)-2-methylpropan-1-one (B1284108), as a key precursor. This ketone can be subjected to various asymmetric amination protocols to install the chiral amine functionality.

Another key disconnection involves the C-C bond between the carbonyl carbon and the isopropyl group. This suggests a Grignard-type addition of an isopropyl nucleophile to a suitable 4-bromobenzaldehyde (B125591) derivative, followed by functional group interconversion to the amine. However, the most direct and convergent approach remains the asymmetric transformation of the corresponding ketone or a related imine.

This analysis highlights the importance of developing robust methods for the enantioselective conversion of the prochiral ketone, 1-(4-bromophenyl)-2-methylpropan-1-one, or its corresponding imine, to the desired (S)-enantiomer of the amine.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound can be achieved through several powerful asymmetric methodologies. These approaches are designed to control the formation of the stereogenic center at the carbon atom bearing the amine group.

Enantioselective Reductive Amination Protocols

Enantioselective reductive amination of the corresponding prochiral ketone, 1-(4-bromophenyl)-2-methylpropan-1-one, is a highly direct and atom-economical strategy for the synthesis of the target chiral amine. sigmaaldrich.comharvard.edu This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction. sigmaaldrich.comharvard.edu

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines or through direct reductive amination of ketones. nih.govnih.gov Iridium, rhodium, and nickel complexes bearing chiral ligands have demonstrated high efficiency and enantioselectivity in these transformations. nih.govnih.gov For the synthesis of this compound, a suitable N-aryl or N-alkyl imine derived from 1-(4-bromophenyl)-2-methylpropan-1-one would be the substrate for asymmetric hydrogenation. The choice of metal catalyst and chiral ligand is crucial for achieving high enantiomeric excess (ee).

A notable example involves the use of a cationic [IrH(THF)(P,N)(imine)][BArF] catalyst with a P-stereogenic MaxPHOX ligand for the direct asymmetric hydrogenation of N-alkyl imines, achieving up to 94% ee. nih.gov Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has also been reported to afford chiral α-aryl glycines in high yields and up to 98% ee, demonstrating the potential of this metal for similar transformations. nih.gov

Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of Imines

| Catalyst/Ligand | Substrate Type | Product | Yield (%) | ee (%) | Reference |

| [IrH(THF)(P,N)(imine)][BArF] / MaxPHOX | N-Alkyl Imine | N-Alkyl Amine | High | up to 94 | nih.gov |

| Ni-Complex / Chiral Ligand | N-Aryl Imino Ester | α-Aryl Glycine | High | up to 98 | nih.gov |

This table presents representative data for similar transformations and not the direct synthesis of the target compound.

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. Chiral Brønsted acids, such as phosphoric acids, have been successfully employed to catalyze the reductive amination of ketones. These catalysts activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester, while controlling the stereochemical outcome. This approach has been utilized for the synthesis of a variety of chiral amines with high enantioselectivity. The enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones catalyzed by a cinchona alkaloid-derived primary amine–Brønsted acid composite has also been reported, showcasing the versatility of organocatalysis. nih.gov

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. sigmaaldrich.comharvard.eduwikipedia.orgnih.gov In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. sigmaaldrich.comharvard.eduwikipedia.orgnih.gov After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a suitable chiral auxiliary, such as a pseudoephedrine or a sulfinamide derivative, could be condensed with 1-(4-bromophenyl)-2-methylpropan-1-one to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, would afford the target amine. Pseudoephenamine has emerged as a practical chiral auxiliary, demonstrating remarkable stereocontrol in alkylation reactions. harvard.edunih.gov

Table 2: Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Pseudoephedrine/Pseudoephenamine | Alkylation, Reduction | High diastereoselectivity, crystalline derivatives | harvard.eduwikipedia.orgnih.gov |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Commercially available | sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Imine condensation/reduction | Broad applicability, high yields | sigmaaldrich.com |

This table lists common chiral auxiliaries and their general applications.

Enantioselective Formation via Enzymatic Biotransformations

Enzymatic biotransformations offer a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), in particular, have gained significant attention for their ability to catalyze the asymmetric amination of ketones to produce enantiomerically pure amines. The kinetic resolution of racemic amines using enzymes is another powerful biocatalytic strategy. wikipedia.org

In the context of synthesizing this compound, a transaminase could be employed to directly convert 1-(4-bromophenyl)-2-methylpropan-1-one into the desired (S)-amine using an amino donor. Alternatively, a racemic mixture of 1-(4-bromophenyl)-2-methylpropylamine could be resolved using a lipase (B570770) or another hydrolase in an enantioselective acylation reaction, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. wikipedia.org The kinetic resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline has been successfully demonstrated, highlighting the potential of this method. wikipedia.org

Multicomponent Reaction Strategies for Direct Access

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. wikipedia.org While direct, asymmetric MCRs for the synthesis of this compound are not extensively documented, established MCRs like the Strecker and Ugi reactions provide conceptual frameworks for its potential synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

The Strecker synthesis, for instance, is a classic MCR that produces α-amino acids from an aldehyde, ammonia (B1221849), and cyanide, proceeding through an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com A hypothetical adaptation for the target compound would involve the reaction of 4-bromoisovaleraldehyde with an ammonia source and a cyanide donor. To achieve the desired (S)-enantiomer, a chiral auxiliary or a catalyst would be necessary to control the stereochemistry during the nucleophilic addition of cyanide to the imine intermediate. rsc.org

Similarly, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.orgnih.govnih.gov A strategy to access the target amine could involve a post-Ugi cleavage of the resulting amide and other functionalities. For example, reacting 4-bromobenzaldehyde, isopropylamine, a suitable carboxylic acid, and an isocyanide could, in principle, generate a scaffold that, after several synthetic steps, yields the desired product. The stereochemical control in such a sequence would be a primary challenge, likely requiring a chiral component among the starting materials or a chiral catalyst. nih.govrsc.org

Chiral Resolution Techniques and Methodological Advancements

Chiral resolution remains a cornerstone for obtaining single enantiomers from a racemic mixture. This is particularly relevant when stereoselective synthesis is challenging or results in low enantiomeric excess.

Diastereomeric Salt Crystallization for Enantiomer Separation

The formation of diastereomeric salts through the reaction of a racemic amine with a chiral resolving agent is a widely used and robust method for enantiomer separation. rsc.orgpbworks.com The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com For primary amines like 1-(4-Bromophenyl)-2-methylpropylamine, common resolving agents are chiral carboxylic acids. mdpi.com

A frequent choice for resolving benzylic amines is tartaric acid and its derivatives, such as dibenzoyltartaric acid. mdpi.comresearchgate.netgavinpublishers.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, like methanol (B129727) or ethanol. pbworks.com One diastereomeric salt will preferentially crystallize due to its lower solubility, while the other remains in the mother liquor. rsc.org The efficiency of the resolution is highly dependent on the choice of resolving agent, the solvent system, and the crystallization conditions, including temperature and time. gavinpublishers.com After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to liberate the free amine. pbworks.com

Table 1: Common Chiral Resolving Agents for Primary Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Acidic |

| (-)-Tartaric Acid | Acidic |

| (+)-Dibenzoyltartaric Acid | Acidic |

| (-)-Dibenzoyltartaric Acid | Acidic |

| (+)-Mandelic Acid | Acidic |

| (-)-Mandelic Acid | Acidic |

| (+)-Camphorsulfonic Acid | Acidic |

This table presents a selection of commonly used resolving agents for the separation of racemic amines via diastereomeric salt crystallization.

Kinetic Resolution through Chemoenzymatic or Catalytic Processes

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other, allowing for the separation of the unreacted slow-reacting enantiomer and the product of the fast-reacting enantiomer. Chemoenzymatic methods, which combine a chemical catalyst with an enzyme, are particularly effective.

Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the acylation of amines. nih.govnih.gov In a typical kinetic resolution, the enzyme selectively acylates one enantiomer, which can then be separated from the unreacted amine enantiomer. However, this method is limited to a theoretical maximum yield of 50% for a single enantiomer.

Preparative Chiral Chromatography for Enantiomeric Enrichment

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. mdpi.com

The separation of phenylalkylamines and their derivatives has been successfully achieved using preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comnih.gov The choice of mobile phase, which often consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. nih.gov While preparative chromatography can provide high-purity enantiomers, its scalability can be a limitation for industrial production. onyxipca.com

Deracemization and Dynamic Kinetic Resolution Strategies

To overcome the 50% yield limitation of classical kinetic resolution, dynamic kinetic resolution (DKR) is employed. organic-chemistry.orgnih.govacs.org DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govorganic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. organic-chemistry.org

A highly effective approach for the DKR of primary amines involves the combination of a lipase for the enantioselective acylation and a palladium catalyst for the racemization of the unreacted amine. organic-chemistry.orgacs.orgnih.govacs.org

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of Benzylic Amines

| Catalyst System | Enzyme | Acyl Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Pd-AmP-MCF | Novozyme-435 | Ethyl Methoxyacetate | 70 | High | >99 | acs.orgnih.govacs.org |

| Pd/AlO(OH) | Novozyme-435 | Ethyl Acetate | 70-100 | 85-99 | 97-99 | organic-chemistry.org |

This table summarizes representative catalyst systems and conditions for the dynamic kinetic resolution of primary benzylic amines, which are structurally related to the target compound.

In these systems, the palladium catalyst, often in the form of nanoparticles supported on materials like amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) or aluminum hydroxide (B78521) (Pd/AlO(OH)), facilitates the racemization of the amine under the reaction conditions. organic-chemistry.orgacs.org Simultaneously, a lipase, such as Novozyme-435, selectively acylates the (R)-enantiomer. As the (R)-enantiomer is consumed, the palladium catalyst continuously converts the remaining (S)-enantiomer into the racemate, making it available for the enzymatic resolution. This process ultimately leads to the accumulation of a single enantiomer of the acylated amine in high yield and excellent enantiomeric excess. organic-chemistry.orgnih.govacs.org The resulting amide can then be hydrolyzed to afford the desired enantiomerically pure amine.

Advanced Characterization and Computational Studies of 1s 1 4 Bromophenyl 2 Methylpropylamine

High-Resolution Spectroscopic Methodologies for Structural Elucidation

The definitive structural analysis of (1S)-1-(4-Bromophenyl)-2-methylpropylamine would rely on a suite of high-resolution spectroscopic techniques. Each method provides unique and complementary information essential for confirming its constitution, connectivity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a series of NMR experiments would be required for full structural assignment.

¹H NMR: This experiment would identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center (C1), the methine proton of the isopropyl group, the diastereotopic methyl protons of the isopropyl group, and the protons of the primary amine group. Coupling constants (J-values) between adjacent protons would reveal their connectivity.

¹³C NMR: This spectrum would show signals for each unique carbon atom, including the four distinct carbons of the bromophenyl ring, the chiral methine carbon, the isopropyl methine and methyl carbons.

2D NMR Experiments: To unambiguously assign these signals and confirm the molecular structure, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, confirming, for example, the connection between the C1 methine proton and the isopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecule, such as the bond between the C1 carbon and the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.

A hypothetical data table for expected NMR assignments is presented below. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Atom Position | Expected ¹H NMR (δ, ppm, multiplicity, J Hz) | Expected ¹³C NMR (δ, ppm) |

| Aromatic (C-ortho) | Doublet | ~132 |

| Aromatic (C-meta) | Doublet | ~130 |

| Aromatic (C-ipso) | - | ~142 |

| Aromatic (C-para) | - | ~121 |

| C1-H (Benzylic) | Doublet | ~60-65 |

| C2-H (Isopropyl CH) | Multiplet | ~30-35 |

| C3/C4 (Isopropyl CH₃) | Doublet | ~18-22 |

| NH₂ | Broad Singlet | - |

Note: This table is illustrative and not based on experimental data.

FT-IR Spectroscopy: Would confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretches for the aromatic and alkyl portions (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Is particularly sensitive to symmetric vibrations and non-polar bonds. nih.gov It would complement the FT-IR data, providing strong signals for the symmetric stretching of the benzene ring and the carbon backbone. Conformational analysis could be performed by comparing experimental Raman spectra with spectra predicted from computational models of different stable conformers. researchgate.net

| Functional Group/Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3400 (medium) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 (medium) | Strong |

| C-H Stretch (Alkyl) | 2850-2970 (strong) | Strong |

| C=C Stretch (Aromatic Ring) | 1475-1600 (medium) | Strong |

| C-N Stretch | 1020-1250 (medium) | Medium |

| C-Br Stretch | 500-600 (strong) | Strong |

Note: This table is illustrative and not based on experimental data.

Since the compound is chiral, with a defined (1S) stereochemistry, chiroptical techniques are essential for confirming its absolute configuration.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. harvard.edu A CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores, primarily the bromophenyl group. researchgate.net The sign and intensity of these Cotton effects are uniquely determined by the molecule's three-dimensional structure. By comparing the experimental CD spectrum to one predicted by quantum chemical calculations for the S-enantiomer, the absolute configuration can be unequivocally confirmed.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.orgbiologic.net An ORD curve provides information related to the CD spectrum through the Kronig-Kramers relations. A plain curve far from an absorption band or a Cotton effect curve near the chromophore's absorption maximum would be observed, serving as a complementary method to verify the absolute stereochemistry. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

Exact Mass Determination: Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the exact mass of the protonated molecule [M+H]⁺ would be measured. This experimental mass would be compared to the calculated mass for the formula C₁₀H₁₅BrN⁺ to confirm the elemental composition with high confidence (typically within 5 ppm).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The protonated molecule would be isolated and subjected to collision-induced dissociation (CID). Characteristic fragmentation patterns for this type of benzylic amine would likely include the loss of ammonia (B1221849) (NH₃) or cleavage of the C1-C2 bond to lose the isopropyl group, leading to the formation of a stable bromotropylium or related benzylic cation. Elucidating these pathways helps to confirm the molecule's connectivity.

Advanced Crystallographic Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of a salt of this compound could be grown, this technique would provide a wealth of information:

Unambiguous Structure and Stereochemistry: It would confirm the molecular connectivity and provide the absolute configuration of the chiral center without ambiguity.

Conformational Data: It would reveal the preferred conformation of the molecule in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (from the ammonium group to an anion), and potentially halogen bonding or π-π stacking, which govern the solid-state properties.

Computational Chemistry and Molecular Modeling

Theoretical calculations are indispensable for complementing and interpreting experimental data.

Density Functional Theory (DFT): DFT calculations would be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation(s) of the molecule. nih.gov

Predict Spectroscopic Properties: Calculate and predict NMR chemical shifts, vibrational frequencies (for IR and Raman), and CD/ORD spectra. researchgate.netrasayanjournal.co.in Comparing these theoretical spectra to experimental results is crucial for accurate data assignment and structural confirmation.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis could be used to study charge distribution and bonding interactions within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of the molecule, particularly its interaction with a solvent or a biological receptor over time. frontiersin.orgulisboa.pt This would provide insight into its conformational flexibility and intermolecular interactions in a dynamic environment, which is not accessible from static experimental methods.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecular systems. For this compound, DFT calculations at the B3LYP/6-311G++(d,p) level of theory can provide valuable insights into its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For the title compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO may be distributed across the aminopropyl side chain.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species. A higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness reflects the resistance to change in electron distribution.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the bromine atom and the π-system of the phenyl ring, and a positive potential near the amine group's hydrogen atoms. nih.gov

Table 1: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -0.78 |

| Energy Gap | ΔE | 5.47 |

| Electronegativity | χ | 3.52 |

| Chemical Hardness | η | 2.74 |

| Global Electrophilicity Index | ω | 2.27 |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule of this type based on DFT calculations.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Using molecular mechanics force fields, such as MMFF94, a systematic search of the conformational space can be performed by rotating the single bonds. The key rotatable bonds in this molecule are the C-C bond between the chiral center and the isopropyl group, and the C-N bond of the amine group. A potential energy surface scan for these rotations would reveal the low-energy conformers.

Subsequent energy minimization using quantum mechanical methods, like DFT, refines the geometries of these conformers and provides more accurate relative energies. The most stable conformer will be the one that minimizes steric hindrance and optimizes intramolecular interactions. It is anticipated that the most stable conformation will have the bulky isopropyl and bromophenyl groups in a staggered arrangement to minimize steric clash.

Table 2: Relative Energies of a Subset of Conformers of this compound

| Conformer | Dihedral Angle (°Cα-Cβ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5 | 0.00 |

| 2 | 62.1 | 1.85 |

| 3 | -65.3 | 2.10 |

Note: The data presented is illustrative of the expected outcomes from a conformational analysis and energy minimization study.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, CD spectra) for Experimental Correlation

Computational methods can accurately predict spectroscopic parameters, which can then be used to confirm the structure and stereochemistry of a synthesized compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). The predicted spectrum can be compared with experimental data to validate the proposed structure. For this compound, distinct signals would be expected for the aromatic protons, the chiral proton, the diastereotopic protons of the methylene group in the isopropyl moiety, and the methyl protons. mdpi.comresearchgate.netpreprints.org

Circular Dichroism (CD) Spectra: As a chiral molecule, this compound is expected to exhibit a characteristic Circular Dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum by computing the rotational strengths of electronic transitions. nih.govresearchgate.net The simulated spectrum, with its characteristic positive and negative Cotton effects, can be compared with an experimental spectrum to determine the absolute configuration of the chiral center. nsf.govresearchgate.netnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-Br) | 121.5 |

| C (aromatic CH) | 132.0, 129.8 |

| C (chiral CH) | 60.2 |

| C (isopropyl CH) | 33.5 |

| C (isopropyl CH₃) | 22.1, 22.4 |

Note: These are predicted values and serve as an example of the output from a GIAO-DFT calculation.

Molecular Dynamics Simulations for Solvent Effects and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account environmental factors such as solvent and interactions with biological macromolecules.

Solvent Effects: The conformation and properties of this compound can be influenced by the surrounding solvent. MD simulations in a box of explicit solvent molecules (e.g., water) can reveal how the solvent interacts with the solute and affects its conformational preferences. researchgate.netresearchgate.netnih.gov Radial distribution functions can be calculated to understand the structuring of solvent molecules around different parts of the solute, such as the polar amine group and the nonpolar bromophenyl and isopropyl groups.

Ligand Binding: Substituted phenethylamines are known to interact with various biological targets. nih.govwikipedia.org Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a target protein. dntb.gov.uanih.govresearchgate.netnih.govsemanticscholar.org These docking studies provide an initial assessment of the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding pose and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Reaction Pathway and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to such chiral amines involves the reductive amination of a corresponding ketone. kcl.ac.uknih.govresearchgate.net

DFT calculations can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.

By locating the transition state structure and calculating its vibrational frequencies (a single imaginary frequency confirms a true transition state), the activation energy for the reaction can be determined. This information is valuable for understanding the reaction kinetics and for optimizing reaction conditions. For the synthesis of the title compound, the analysis would focus on the stereoselectivity of the reduction step, which establishes the (S) configuration at the chiral center.

Strategic Applications and Synthetic Utility of 1s 1 4 Bromophenyl 2 Methylpropylamine in Contemporary Organic Chemistry

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The inherent chirality of (1S)-1-(4-Bromophenyl)-2-methylpropylamine makes it an important starting material in asymmetric synthesis, where the control of stereochemistry is paramount. wikipedia.orgsigmaaldrich.com Chiral amines are frequently used as resolving agents, chiral auxiliaries, or foundational units for creating more complex chiral structures. nih.gov The presence of the (1S)-configured stereocenter allows for the transfer of chirality to new molecules, a fundamental strategy in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical and natural product synthesis. sigmaaldrich.com

A primary application of this compound is its use as a scaffold for creating chiral auxiliaries and ligands. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

The primary amine group of this compound can be readily converted into various functional groups, such as amides or imines, to form effective chiral auxiliaries. For instance, amides derived from chiral amines, like the well-known pseudoephedrine amides, are used to direct the diastereoselective alkylation of enolates. nih.govharvard.edu Similarly, derivatives of the title compound can be employed to control stereoselectivity in a range of transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgnih.gov

Furthermore, this chiral amine serves as a crucial building block for the synthesis of sophisticated chiral ligands used in transition-metal catalysis. fau.depsu.edu The amine can be incorporated into larger molecular frameworks to create P,N-ligands, Schiff bases, or other chelating structures. researchgate.netnih.gov For example, a similar compound, (S)-(−)-1-(4-bromophenyl)ethylamine, has been used to synthesize a chiral Schiff base ligand which, in turn, forms a palladium(II) complex. nih.gov Such complexes are pivotal in asymmetric catalysis, enabling enantioselective C-C, C-H, and C-N bond-forming reactions. fau.de The bromophenyl moiety offers an additional site for modification, allowing for the fine-tuning of the ligand's electronic and steric properties.

Table 1: Examples of Chiral Auxiliary and Ligand Classes

| Auxiliary/Ligand Class | Precursor Type | Common Applications | Key Feature |

|---|---|---|---|

| Oxazolidinones | Amino Alcohols | Aldol, Alkylation, Diels-Alder Reactions | Rigid structure provides high stereofacial discrimination. |

| Pseudoephedrine/Pseudoephenamine Amides | Amino Alcohols | Asymmetric Alkylation | Forms a rigid chelated enolate to direct electrophilic attack. wikipedia.orgnih.gov |

| SAMP/RAMP Hydrazones | Amino Acid Derivatives | Asymmetric Alkylation of Ketones/Aldehydes | Controls α-alkylation of carbonyl compounds. |

| Schiff Base Ligands | Primary Amines | Asymmetric Catalysis, Coordination Chemistry | Imino-nitrogen coordinates to metal centers. nih.govresearchgate.net |

| Sulfinamide Ligands (e.g., Ming-Phos) | Sulfinyl Amines | Asymmetric Suzuki Coupling, Cycloadditions | Chirality at the sulfur atom influences the reaction outcome. researchgate.net |

Chiral heterocyclic structures are ubiquitous in pharmaceuticals and natural products. nih.govthieme.de this compound is a valuable precursor for the enantioselective synthesis of these systems. The amine functionality can be used as a nucleophile to construct nitrogen-containing heterocycles, while the chiral center directs the stereochemistry of the final product.

For example, derivatives of this amine can be utilized in cyclization reactions to form chiral piperidines, pyrrolidines, or more complex fused systems. thieme.de The bromophenyl group is particularly strategic, as it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. thieme.denih.gov This allows for the late-stage introduction of molecular complexity. A synthetic strategy might involve first using the chiral amine to build a heterocyclic core and then using the bromo-substituent as a handle for further functionalization, creating a library of structurally diverse chiral molecules. Research on related bromophenyl compounds has shown their utility in constructing complex heterocyclic systems like imidazo (B10784944) quinazolines, which exhibit specific spatial arrangements due to π–π stacking interactions. researchgate.net

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of chiral macrocycles often relies on the incorporation of stereodefined building blocks. This compound is an excellent candidate for this purpose.

The primary amine of the molecule can participate in ring-forming reactions, such as amide bond formation or reductive amination, to create macrocyclic polyamines or macrocyclic peptides. nih.govnih.gov Modern synthetic methods, including solid-phase synthesis, allow for the modular construction of macrocycle libraries where the properties of the final molecules can be systematically varied. nih.gov The inclusion of this compound introduces a fixed stereocenter, which can enforce a specific three-dimensional conformation on the macrocycle. The bromo-substituent again provides a site for post-cyclization modification, further diversifying the potential structures. nih.gov

Precursor for the Development of Advanced Materials and Functional Molecules

The unique combination of functionalities in this compound makes it a precursor for materials with specific optical, electronic, or self-assembly properties. The aromatic bromophenyl group is a key feature, enabling the construction of molecules with significant π-systems.

Derivatives such as Schiff bases, formed by the condensation of the amine with an aldehyde, can coordinate with metal ions to create chiral metal-organic complexes. nih.govresearchgate.net These complexes have potential applications in asymmetric catalysis and as chiroptical materials. Furthermore, the bromophenyl ring can engage in π–π stacking interactions, which is a critical factor in the design of liquid crystals, organic semiconductors, and other functional materials where molecular organization is key. researchgate.net The bromine atom itself can participate in halogen bonding, another non-covalent interaction used to control the solid-state architecture of crystalline materials.

Table 2: Potential Functional Molecules Derived from this compound

| Molecule Class | Key Derivative | Potential Application | Relevant Structural Feature |

|---|---|---|---|

| Chiral Ligands | Amides, Phosphoramidites, Schiff Bases | Asymmetric Catalysis | Chiral center and coordinating heteroatoms. fau.denih.gov |

| Heterocyclic Compounds | Pyrrolidines, Piperidines, Quinolines | Medicinal Chemistry Building Blocks | Stereodefined nitrogen-containing ring. thieme.deresearchgate.net |

| Macrocyclic Hosts | Macrocyclic Polyamines/Peptides | Supramolecular Chemistry, Drug Delivery | Pre-organized chiral cavity. nih.gov |

| Metal-Organic Complexes | Schiff Base Metal Complexes | Chiral Sensors, Catalysis | Coordination of chiral ligand to a metal center. researchgate.net |

| Functional Polymers | Chiral Polyamides/Polyimines | Chiral Stationary Phases for HPLC | Repeating stereogenic units. |

Role in the Discovery and Optimization of Novel Chemical Transformations

The development of new chemical reactions and the optimization of existing ones often depend on the availability of diverse catalysts and reagents. Derivatives of this compound contribute to this field by providing a platform for creating new chiral ligands and catalysts. The steric bulk of the isopropyl group and the electronic nature of the bromophenyl ring can be used to fine-tune the reactivity and selectivity of a catalytic system.

For example, in asymmetric catalysis, subtle changes to the ligand structure can have a profound impact on the enantioselectivity of a reaction. nih.gov By synthesizing a series of ligands based on the this compound scaffold, chemists can systematically study structure-activity relationships and optimize reaction conditions. The bromo-substituent is particularly useful in this context, as it can be easily converted to a wide variety of other functional groups via cross-coupling chemistry, allowing for rapid catalyst derivatization and screening. nih.gov This approach accelerates the discovery of catalysts for new, challenging transformations, such as the enantioselective functionalization of C-H bonds. researchgate.net

Methodological Advancements in Asymmetric Catalysis Utilizing Derivatives

The ultimate goal of developing new chiral building blocks is to advance the state of the art in asymmetric synthesis. Derivatives of this compound are poised to contribute to several cutting-edge areas of asymmetric catalysis.

In recent years, bifunctional catalysis, where a single catalyst possesses multiple, cooperating functional groups, has emerged as a powerful strategy. nih.gov A ligand derived from the title compound could be designed to include both a metal-binding site and a hydrogen-bond donor/acceptor, creating a catalyst that activates both reaction partners simultaneously. For instance, new chiral phosphine-aminophosphine or sulfinamide monophosphine (like Ming-Phos) ligands have shown remarkable efficiency in reactions like asymmetric hydrogenation and cross-coupling. nih.govresearchgate.net Incorporating the this compound framework into such ligand designs could lead to catalysts with enhanced activity and selectivity for the synthesis of valuable chiral amines and other fine chemicals. nih.govresearchgate.net The development of palladium complexes with chiral ligands derived from similar amines for specific catalytic applications is an active area of research. nih.gov

Future Perspectives and Emerging Research Directions in 1s 1 4 Bromophenyl 2 Methylpropylamine Chemistry

Development of More Sustainable and Greener Synthetic Routes

Traditional chemical routes to chiral amines often rely on methods that are resource-intensive, may require harsh reaction conditions, or use expensive and toxic heavy metal catalysts. The future synthesis of (1S)-1-(4-Bromophenyl)-2-methylpropylamine is poised to benefit significantly from the adoption of green chemistry principles, particularly through biocatalysis and chemoenzymatic strategies.

Biocatalysis offers a compelling alternative to conventional synthesis. Enzymes such as ω-transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are capable of producing chiral amines with exceptionally high enantioselectivity under mild, aqueous conditions. rsc.orgyork.ac.uk The application of these enzymes could provide a direct and efficient pathway to this compound from a prochiral ketone precursor. Amine transaminases, for instance, can transfer an amino group from a simple donor to a ketone, directly establishing the chiral center with high fidelity. bohrium.comscienceopen.com

Chemoenzymatic cascades represent another frontier, combining the advantages of both chemical and biological catalysts to create more efficient and novel synthetic pathways. rsc.org This approach can overcome the limitations of using enzymes alone and expand the range of accessible molecules. For this compound, a chemoenzymatic route might involve a chemical step to synthesize the ketone precursor followed by an enzymatic step for the asymmetric amination. These enzymatic and chemoenzymatic methods align with the growing demand for sustainable and environmentally benign manufacturing processes in the pharmaceutical and fine chemical industries. bohrium.com

| Parameter | Traditional Chemical Synthesis | Biocatalytic/Greener Synthesis |

|---|---|---|

| Catalysts | Often requires rare and expensive metal catalysts (e.g., Rhodium, Palladium) | Utilizes renewable enzymes (e.g., transaminases, reductases) |

| Reaction Conditions | May involve high pressures, extreme temperatures, and anhydrous solvents | Typically mild conditions (ambient temperature/pressure, aqueous media) |

| Stereoselectivity | Often requires chiral auxiliaries or ligands; can produce racemic mixtures needing resolution | Excellent enantioselectivity (>99% ee is common) |

| Byproducts & Waste | Can generate significant metal and solvent waste | Minimal waste generation; biodegradable catalysts |

| Atom Economy | Can be moderate to low, especially in multi-step processes | Generally high, particularly in direct amination reactions |

Exploration of Novel Catalytic Applications Beyond Traditional Ligand Design

While chiral amines are often used as ligands for metal catalysts, a significant area of emerging research is their application as organocatalysts. Chiral primary amines can catalyze a wide range of asymmetric reactions by forming reactive enamine or iminium ion intermediates with carbonyl compounds. rsc.orgnih.gov This mode of activation is a cornerstone of organocatalysis.

This compound is a promising candidate for a primary amine organocatalyst. Its specific stereochemical structure could impart high enantioselectivity in reactions such as asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions. rsc.orgnih.gov The presence of the 4-bromophenyl group could influence the catalyst's electronic properties and solubility, potentially offering unique reactivity or selectivity compared to other primary amine catalysts. Furthermore, the bromine atom could serve as a handle for immobilization onto a solid support or for creating bifunctional catalysts where the bromine atom engages in halogen bonding interactions to help organize the transition state. mdpi.com

| Reaction Type | Catalytic Intermediate | Potential Product |

|---|---|---|

| Michael Addition | Enamine | Chiral 1,5-dicarbonyl compounds |

| Mannich Reaction | Enamine | Chiral β-amino carbonyl compounds |

| Aldol Reaction | Enamine | Chiral β-hydroxy carbonyl compounds |

| α-Alkylation of Aldehydes | Enamine | Chiral α-substituted aldehydes |

| Diels-Alder Reaction | Iminium Ion | Chiral substituted cyclohexenes |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is revolutionizing the chemical industry, offering enhanced safety, better process control, and accelerated scalability. nih.govnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

A continuous flow process could involve pumping reagents through packed-bed reactors containing immobilized enzymes or catalysts, allowing for efficient conversion and easy separation of the product. whiterose.ac.ukspringernature.com This approach is particularly advantageous for biocatalytic processes, as enzyme immobilization can enhance stability and enable catalyst reuse. rsc.orgsemanticscholar.org A multi-step synthesis could be "telescoped" into a single, uninterrupted flow sequence, minimizing manual handling and the isolation of intermediates. nih.govnih.gov For example, the synthesis of a ketone precursor could occur in a first reactor, followed by its direct introduction into a second reactor containing an immobilized transaminase for the final asymmetric amination step. nih.gov The integration of in-line purification and analysis tools would enable a fully automated, on-demand synthesis of the target molecule. nih.gov

Application in Photo- and Electrocatalysis Methodologies

Photo- and electrocatalysis are powerful modern techniques that use light or electricity, respectively, to drive chemical reactions. These methods offer unique reactivity and are often more sustainable than traditional thermal processes. The 4-bromophenyl moiety of this compound makes it an ideal substrate for emerging photocatalytic cross-coupling reactions.

For instance, visible-light photoredox catalysis can facilitate the coupling of aryl bromides with a variety of partners. This opens up possibilities for synthesizing a wide range of derivatives of the parent amine, where the bromine atom is replaced with other functional groups (e.g., alkyl, aryl, or trifluoromethyl groups), thereby creating a library of novel chiral amines for various applications. nih.gov Recent advancements have even demonstrated the merging of photoredox cycles to achieve dual functionalization, such as simultaneous N-heterocyclization and bromination of N-arylamines. acs.org Furthermore, photoelectrochemical methods are being developed for the cross-coupling of aryl bromides with amines at very low potentials, representing a green and efficient way to form C-N bonds. researchgate.netresearchgate.net The chiral amine itself could also be investigated as a chiral ligand or auxiliary in novel asymmetric photo- and electrochemical reactions.

Advanced Spectroscopic Probes and Sensors Utilizing its Derivatives

The development of sensors for the enantioselective recognition of chiral molecules is a critical area of research, with applications in pharmaceutical quality control, diagnostics, and biomedical research. acs.org Chiral fluorescent sensors, in particular, can provide a rapid and highly sensitive method for determining the enantiomeric composition of a sample. acs.org

Derivatives of this compound could serve as the chiral recognition element in such sensors. By chemically linking this chiral amine to a fluorophore (a molecule that emits light), a new probe could be synthesized. The interaction of this probe with a chiral analyte would likely be stereoselective, leading to different fluorescence responses for different enantiomers of the analyte. nih.govmdpi.com The bromophenyl group could be synthetically modified to attach various fluorophores, such as coumarins or 1,1'-bi-2-naphthol (BINOL) derivatives. rsc.orgnih.gov The design of such probes involves creating a specific binding pocket where the chiral amine and the fluorophore work in concert to differentiate between enantiomers, translating the molecular recognition event into a measurable optical signal. rsc.org

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(4-Bromophenyl)-2-methylpropylamine, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves enantioselective synthesis using chiral precursors. For example, iodocyclopropane intermediates can be generated via electrophilic addition, followed by purification via gradient chromatography (e.g., 0–6% Et₂O/pentane), yielding ~88% purity . Key steps include:

- Enantiomer Control : Use of chiral auxiliaries or catalysts to ensure (1S)-configuration.

- Purification : Silica gel chromatography under inert conditions to prevent racemization.

- Data Table :

| Step | Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclopropane Formation | Bis(4-bromophenyl)methanol, I₂, Et₂O | 88% | ≥95% | |

| Final Purification | Gradient Et₂O/pentane | 85–90% | ≥98% |

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm stereochemistry and substituent positions (e.g., 4-bromophenyl protons at δ 7.2–7.5 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂BrN) with <0.3% deviation .

- Chiral HPLC : Assess enantiomeric excess (ee >99%) using a Chiralpak® column and hexane/isopropanol mobile phase .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ = 242.0234) .

Q. How can researchers ensure chiral purity during synthesis and storage?

- Methodological Answer :

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Full-matrix least-squares on F² with SHELXL-2018 .

- Example : Similar bromophenyl compounds (e.g., (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one) achieved R-factors <0.05 .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and elemental analysis results?

- Methodological Answer :

- Step 1 : Re-run analyses to rule out instrument error.

- Step 2 : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Step 3 : Use 2D NMR (e.g., HSQC, HMBC) to verify connectivity. For example, discrepancies in %C/H/N may indicate hydrate formation, requiring Karl Fischer titration .

Q. What strategies are effective for enantiomeric resolution of closely related analogs?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Use palladium catalysts with chiral ligands (e.g., BINAP) to favor the (1S)-isomer .

- Chromatographic Separation : Simulated moving bed (SMB) chromatography with cellulose-based phases .

Q. How can SHELX be optimized for refining structures with heavy atoms (e.g., bromine)?

- Methodological Answer :

- Data Scaling : Apply multi-scan absorption corrections (e.g., SADABS) for bromine’s high electron density.

- Constraints : Use ISOR and DELU restraints to manage anisotropic displacement parameters. SHELXL’s TWIN/BASF commands can address twinning in brominated crystals .

Q. What reaction mechanisms explain unexpected byproducts in the synthesis of this compound?

- Methodological Answer :

- Mechanistic Study : Use DFT calculations (e.g., Gaussian 16) to model transition states. For example, competing SN1/SN2 pathways may form cyclopropane vs. open-chain byproducts.

- Byproduct Mitigation : Adjust solvent polarity (e.g., switch from THF to DCM) to favor desired intermediates .

Q. How does steric hindrance from the 2-methylpropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.